8-(Difluoromethoxy)-5-nitroquinoline

Catalog No.
S13956183
CAS No.
M.F
C10H6F2N2O3
M. Wt
240.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(Difluoromethoxy)-5-nitroquinoline

Product Name

8-(Difluoromethoxy)-5-nitroquinoline

IUPAC Name

8-(difluoromethoxy)-5-nitroquinoline

Molecular Formula

C10H6F2N2O3

Molecular Weight

240.16 g/mol

InChI

InChI=1S/C10H6F2N2O3/c11-10(12)17-8-4-3-7(14(15)16)6-2-1-5-13-9(6)8/h1-5,10H

InChI Key

VGOODWFJTIJRBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(F)F)[N+](=O)[O-]

8-(Difluoromethoxy)-5-nitroquinoline is a chemical compound classified within the quinoline family, characterized by a unique structure that includes a difluoromethoxy group at the 8th position and a nitro group at the 5th position of the quinoline ring. This compound is notable for its diverse biological activities, which make it a subject of interest in medicinal chemistry. Quinoline derivatives are widely recognized for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

The chemical reactivity of 8-(Difluoromethoxy)-5-nitroquinoline can be attributed to its functional groups. Key types of reactions include:

  • Nitration: The introduction of the nitro group can be achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon or iron powder with hydrochloric acid.
  • Oxidation: The hydroxyl group (if present) can be oxidized to form a quinone derivative.
  • Substitution Reactions: The difluoromethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

8-(Difluoromethoxy)-5-nitroquinoline exhibits significant biological activity, particularly in the context of cancer research. Similar compounds within the quinoline family have shown potential as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism of action often involves the generation of reactive oxygen species and interaction with specific molecular targets, enhancing its therapeutic efficacy.

Studies have indicated that derivatives like 8-hydroxyquinoline exhibit strong cytotoxicity against various cancer cell lines. The presence of the nitro group enhances this activity, making it a candidate for further pharmacological exploration .

The synthesis of 8-(Difluoromethoxy)-5-nitroquinoline typically involves several steps:

  • Formation of the Quinoline Core: This is often achieved through the Skraup synthesis, which involves cyclizing aniline with glycerol and sulfuric acid.
  • Nitration: The quinoline core undergoes nitration to introduce the nitro group at the 5th position using concentrated nitric and sulfuric acids.
  • Difluoromethoxylation: The difluoromethoxy group is introduced via nucleophilic substitution using suitable difluoromethylating agents.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain high purity levels.

The applications of 8-(Difluoromethoxy)-5-nitroquinoline span various fields, primarily in medicinal chemistry:

  • Anticancer Research: Its potential as an anticancer agent is being explored due to its ability to induce cell death in cancerous cells.
  • Antimicrobial Activity: Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Pharmaceutical Development: As a lead compound, it can be modified to enhance efficacy and reduce toxicity for drug development purposes.

Interaction studies are crucial for understanding how 8-(Difluoromethoxy)-5-nitroquinoline interacts with biological targets. Research indicates that compounds with similar structures can interact with enzymes and receptors involved in cellular signaling pathways. These interactions can lead to alterations in metabolic processes within cells, contributing to their therapeutic effects.

For instance, studies have shown that nitroquinolines can enhance intracellular reactive oxygen species generation, which may play a role in their anticancer activity .

Several compounds share structural similarities with 8-(Difluoromethoxy)-5-nitroquinoline. Notable examples include:

  • 8-Hydroxyquinoline: Known for its antibacterial properties and used in treating urinary tract infections.
  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): Exhibits neuroprotective effects and has been studied for its role in Alzheimer's disease treatment.
  • Nitroxoline (8-hydroxy-5-nitroquinoline): Demonstrates significant cytotoxicity against cancer cells and has been used clinically for urinary infections.

Comparison Table

Compound NameKey FeaturesUnique Aspects
8-(Difluoromethoxy)-5-nitroquinolineDifluoromethoxy and nitro groupsEnhanced lipophilicity for better cell penetration
8-HydroxyquinolineHydroxyl groupStrong antibacterial activity
ClioquinolChlorine and iodine substituentsNeuroprotective effects
NitroxolineHydroxyl and nitro groupsHigh cytotoxicity against cancer

The uniqueness of 8-(Difluoromethoxy)-5-nitroquinoline lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to its analogs. This structural diversity allows for tailored interactions with biological targets, enhancing its potential as a therapeutic agent.

Nitroquinoline derivatives trace their origins to the early 20th century, when researchers began exploring synthetic analogs of naturally occurring quinolines like quinine. The introduction of nitro groups (-NO₂) into the quinoline framework was found to enhance antimicrobial and antiparasitic activities, as demonstrated by the development of chloroquine analogs for malaria treatment. Over time, nitroquinolines gained prominence for their roles in cancer therapy, with studies revealing their ability to intercalate DNA and inhibit topoisomerases.

The structural evolution of nitroquinolines has been guided by the need to optimize pharmacokinetic properties. For instance, fluorination—a common strategy in modern drug design—improves metabolic stability and membrane permeability. The incorporation of a difluoromethoxy group in 8-(difluoromethoxy)-5-nitroquinoline represents a deliberate effort to balance lipophilicity and electronic effects, enabling targeted interactions with biological macromolecules.

Positional Isomerism and Functional Group Significance in Quinoline-Based Compounds

Positional isomerism profoundly influences the physicochemical and biological behavior of quinoline derivatives. In 8-(difluoromethoxy)-5-nitroquinoline, the spatial arrangement of substituents dictates its molecular geometry and interaction potential. Comparative studies on quinoline positional isomers reveal that substituents at positions 5 and 8 often confer enhanced binding affinity to enzymes and nucleic acids due to favorable van der Waals contacts and π-stacking interactions.

The nitro group at position 5 serves dual roles: it acts as a strong electron-withdrawing group, polarizing the quinoline ring, and participates in hydrogen bonding with target proteins. Meanwhile, the difluoromethoxy group at position 8 introduces steric bulk and electron-deficient characteristics, which modulate the compound’s solubility and resistance to enzymatic degradation. Recent work on chiroptical properties of quinoline foldamers further underscores the importance of substituent positioning, as derivatives with fluorophores at position 2 exhibit stronger circularly polarized luminescence than those at position 6.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

240.03464838 g/mol

Monoisotopic Mass

240.03464838 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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